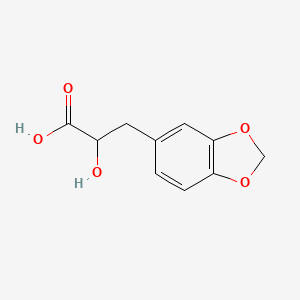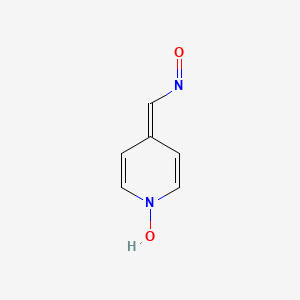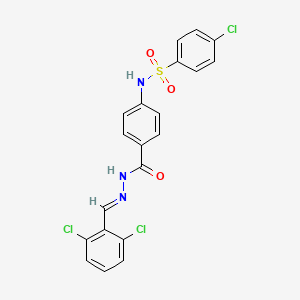![molecular formula C16H22O6 B12003332 Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 5859-68-7](/img/structure/B12003332.png)
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester is an organic compound with the molecular formula C16H22O6. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3,5-dimethoxyphenylmethyl group and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a strong acid such as sulfuric acid to produce the diethyl ester. The reaction can be represented as follows:
CH2(COOH)2+2C2H5OH→CH2(COOC2H5)2+2H2O
Industrial Production Methods
Industrial production of this compound typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. It can also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in the synthesis of various organic molecules.
This compound is unique due to the presence of the 3,5-dimethoxyphenylmethyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
5859-68-7 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)14(16(18)22-6-2)9-11-7-12(19-3)10-13(8-11)20-4/h7-8,10,14H,5-6,9H2,1-4H3 |
InChI Key |
PXYDKAMFFSSXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)

![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)


![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)

![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12003311.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B12003324.png)
![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)


